molecular formula C10H7NO4 B2825403 4-(3-Oxo-1,2-oxazol-5-yl)benzoic acid CAS No. 1503955-71-2

4-(3-Oxo-1,2-oxazol-5-yl)benzoic acid

Cat. No.: B2825403
CAS No.: 1503955-71-2
M. Wt: 205.169
InChI Key: FVAVMQFSPCWWBL-UHFFFAOYSA-N
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Description

4-(3-Oxo-1,2-oxazol-5-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety fused to a 1,2-oxazole ring substituted with a ketone group at position 2. The compound’s IUPAC name, 2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid (synonym: α-amino-3-hydroxy-5-isoxazoleacetic acid), highlights its isoxazole core and amino-acetic acid side chain . Its molecular formula is C₅H₆N₂O₄ (molecular weight: 158.1 g/mol), and it is registered under CAS No. 2552-55-3.

Properties

IUPAC Name

4-(3-oxo-1,2-oxazol-5-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-9-5-8(15-11-9)6-1-3-7(4-2-6)10(13)14/h1-5H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAVMQFSPCWWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1503955-71-2
Record name 4-(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxo-1,2-oxazol-5-yl)benzoic acid typically involves the formation of the oxazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminophenol with a carboxylic acid derivative can yield the oxazole ring, which is then further functionalized to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and subsequent functionalization steps. The scalability of these methods is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxo-1,2-oxazol-5-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-Oxo-1,2-oxazol-5-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Oxo-1,2-oxazol-5-yl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 4-(3-Oxo-1,2-oxazol-5-yl)benzoic acid and analogous heterocyclic derivatives:

Compound Name Molecular Formula Key Structural Features Biological Activity/Application Synthesis Method References
This compound C₁₀H₇NO₄ Benzoic acid linked to 1,2-oxazol-5-yl ring Not explicitly stated; inferred neurotoxic potential (structural similarity to ibotenic acid derivatives) Likely via condensation or coupling reactions
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid C₁₅H₁₀N₂O₃ Benzoic acid with 1,2,4-oxadiazole ring Unspecified; 1,2,4-oxadiazoles show analgesic and antiviral activity Condensation of substituted acetimidamides with carboxylic acids
HAB-439/(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)phosphonic acid C₁₀H₁₀NO₄P Dihydro-1,2-oxazole with phosphonic acid Immunostimulatory; inhibits aminopeptidase B Alkylation of benzotriazole with chloromethyl oxadiazole
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole C₉H₆ClN₂O Chloromethyl-substituted 1,2,4-oxadiazole Intermediate for bioactive derivatives (e.g., antipicornaviral agents) Reaction of hydroxyacetimidamides with acyl chlorides

Key Comparative Insights:

Structural Variations :

  • Heterocyclic Core : The 1,2-oxazole ring in the target compound differs from 1,2,4-oxadiazoles (e.g., in 2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoic acid ) by having one fewer nitrogen atom, altering electronic properties and hydrogen-bonding capacity .
  • Substituent Effects : Phosphonic acid (HAB-439 ) or chloromethyl groups introduce distinct reactivity and biological targeting (e.g., enzyme inhibition vs. antiviral activity) .

Biological Activity: The amino-acetic acid side chain in the target compound may confer neuroactivity, akin to ibotenic acid (a glutamate receptor agonist) . In contrast, 1,2,4-oxadiazoles are associated with analgesic and antiviral effects due to their planar, aromatic structures .

Synthetic Approaches :

  • Chloromethyl intermediates (e.g., 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole ) are common in nucleophilic substitutions to append heterocycles to aromatic acids . The target compound’s synthesis likely parallels these methods but remains unspecified in the evidence.

Crystallographic and Analytical Data :

  • X-ray crystallography (via programs like SHELXL or ORTEP-3 ) reveals that 1,2,4-oxadiazole derivatives exhibit planar heterocyclic rings with dihedral angles >80° between fused aromatic systems, minimizing steric clashes . Similar analyses for the target compound are absent in the evidence.

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s structural similarity to ibotenic acid suggests untapped neuropharmacological applications, warranting further exploration .
  • Synthetic Optimization : Improved yields for analogous compounds (e.g., 70–85% for 1,2,4-oxadiazoles ) highlight the need for optimized protocols for 1,2-oxazole derivatives.
  • Crystallographic Studies : Molecular packing and hydrogen-bonding patterns (analyzed via SHELX or WinGX ) could elucidate stability and solubility differences between 1,2-oxazole and 1,2,4-oxadiazole derivatives.

Biological Activity

4-(3-Oxo-1,2-oxazol-5-yl)benzoic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an oxazole ring fused with a benzoic acid moiety, which contributes to its unique biological properties. The structural formula can be represented as follows:

C10H7N1O3\text{C}_{10}\text{H}_{7}\text{N}_{1}\text{O}_{3}

This structure allows for interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant potency compared to standard antibiotics.

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus0.008
Escherichia coli0.03
Bacillus subtilis0.046

The compound exhibits stronger antibacterial activity than traditional antibiotics like ampicillin and streptomycin, demonstrating its potential as a new antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been assessed in various cancer cell lines. In vitro studies show that derivatives of this compound can inhibit cell proliferation effectively.

Cell Line IC50 (µM) Effect
HCT-116 (Colon cancer)13.62Antiproliferative
PC-3 (Prostate cancer)21.74Cytotoxic
SNB-19 (Brain cancer)VariableAnticancer activity

These findings suggest that the compound may interfere with cellular pathways essential for cancer cell survival, although the exact mechanisms remain to be fully elucidated.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors involved in disease processes, leading to its observed antimicrobial and anticancer effects.

  • Enzyme Inhibition : The compound may inhibit topoisomerase enzymes critical for DNA replication in cancer cells .
  • Quorum Sensing Interference : It has shown potential to disrupt quorum sensing mechanisms in bacteria, reducing their virulence .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound:

  • Antimicrobial Efficacy Study : A study assessed the compound's effectiveness against a panel of bacterial strains, demonstrating significant inhibition zones compared to control groups.
  • Cancer Cell Line Evaluation : In vitro tests on various cancer cell lines indicated that certain derivatives exhibited higher cytotoxicity than standard chemotherapeutics.

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